molecular formula C11H7FN2O2 B13155970 3-Fluoro-4-pyrimidin-2-YL-benzoic acid

3-Fluoro-4-pyrimidin-2-YL-benzoic acid

Cat. No.: B13155970
M. Wt: 218.18 g/mol
InChI Key: SESMEKGOCAVLJW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is a compound that features a fluorine atom at the 3-position and a pyrimidin-2-yl group at the 4-position of a benzoic acid core. This compound is of interest due to its unique structural properties, which combine the characteristics of fluorinated aromatic compounds and heterocyclic pyrimidines. These features make it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-bromo-4-nitropyridine N-oxide, is fluorinated to produce the desired compound . The reaction is carried out under moderate conditions, often at room temperature, using fluorinating agents like potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Potassium fluoride, cesium fluoride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyrimidin-2-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyridin-2-yl)benzoic acid
  • 3-Fluoro-4-(pyrimidin-4-yl)benzoic acid
  • 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid

Uniqueness

3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-fluoro-4-pyrimidin-2-ylbenzoic acid

InChI

InChI=1S/C11H7FN2O2/c12-9-6-7(11(15)16)2-3-8(9)10-13-4-1-5-14-10/h1-6H,(H,15,16)

InChI Key

SESMEKGOCAVLJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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